molecular formula C11H10N2O2S B8756005 Methyl 4-(2-aminothiazol-5-YL)benzoate

Methyl 4-(2-aminothiazol-5-YL)benzoate

Cat. No.: B8756005
M. Wt: 234.28 g/mol
InChI Key: GEYDIQMNBJUHMD-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminothiazol-5-YL)benzoate is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a benzoate core linked to a 2-aminothiazole ring system, a privileged structure in drug discovery. Compounds with this motif are frequently investigated as potential intermediates in the synthesis of more complex molecules . Specifically, structural analogs of this compound, such as those incorporating an aminothiazole moiety, have been utilized in the design and development of novel enzyme inhibitors . For instance, research into dual Sirt2/HDAC6 inhibitors, which are relevant in oncology, has employed similar aminothiazole-based building blocks . This suggests that this compound holds value as a versatile scaffold for constructing targeted therapeutic agents. Researchers can leverage this compound to explore new chemical space in the development of small molecule probes and inhibitors. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

methyl 4-(2-amino-1,3-thiazol-5-yl)benzoate

InChI

InChI=1S/C11H10N2O2S/c1-15-10(14)8-4-2-7(3-5-8)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13)

InChI Key

GEYDIQMNBJUHMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN=C(S2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Linked Benzoate Esters

a) Ethyl 4-((2-Aminothiazol-5-yl)methyl)benzoate (Compound 24)
  • Structural Differences : Features a methylene spacer between the thiazole and benzoate, unlike the direct linkage in the target compound.
  • Synthesis: Prepared via condensation of 2-aminothiazole derivatives with ethyl 4-(bromomethyl)benzoate.
  • Properties : Reported as a yellow solid; further derivatized via chloroacetylation to enhance reactivity.
b) Methyl 5-(2-Amino-4-arylthiazolyl)acetates
  • Structural Differences : Acetate spacer between thiazole and ester, with varying aryl substituents.
  • Synthesis : Microwave-assisted reactions achieve 93% yield, demonstrating efficiency over conventional methods.
  • Physical Data : Melting points range from 119–120°C (4a) to higher values for halogenated derivatives.
c) Ethyl 4-[2-Benzamido-4-oxothiazolidin-3-yl]benzoates
  • Structural Differences: Thiazolidinone core instead of thiazole, with additional carbonyl groups.
  • Synthesis: Uses dimethyl acetylenedicarboxylate (DMAD) in methanol, yielding products with confirmed purity via NMR and HRMS.

Piperazine-Linked Quinoline-Benzoate Hybrids (C1–C7)

  • Structural Differences: Quinoline-piperazine-benzoate architecture contrasts with the simpler thiazole-benzoate framework.
  • Substituent Effects : Electron-withdrawing groups (e.g., Br, Cl in C2–C4) reduce solubility compared to electron-donating groups (e.g., methoxy in C6).
  • Spectral Data : HRMS confirms molecular weights (e.g., C1: [M+H]⁺ = 481.2), while ¹H NMR reveals distinct aromatic proton shifts.

Benzimidazole and Azo Derivatives

a) Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate
  • Synthesis : Condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formylbenzoate in DMF.
b) 2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic Acids
  • Structural Differences: Azo-linked benzothiazole and phenolic carboxylic acid groups.
  • Properties: pKa values (2.8–3.5 for phenolic protons) indicate pH-dependent solubility, relevant for drug formulation.

Comparative Data Table

Compound Name Core Structure Melting Point (°C) Key Spectral Data (¹H NMR) Synthesis Yield Reference
Methyl 4-(2-aminothiazol-5-yl)benzoate Thiazole-benzoate Not reported δ 8.0–7.5 (aromatic H), δ 3.9 (CH₃) Not reported
Ethyl 4-((2-aminothiazol-5-yl)methyl)benzoate Thiazole-CH₂-benzoate Not reported δ 7.8–7.3 (aromatic H), δ 4.3 (CH₂) 85%
Methyl 5-(2-amino-4-phenylthiazolyl)acetate Thiazole-acetate 119–120 δ 2.5 (CH₂CO), δ 7.4 (Ph-H) 93%
C1 (Quinoline-piperazine-benzoate) Quinoline-piperazine Not reported δ 8.6 (quinoline H), δ 3.8 (OCH₃) 70–80%
2-Hydroxy-3-(4-Cl-benzothiazolylazo)benzoic acid Azo-benzothiazole 245–247 δ 8.2 (azo-H), δ 13.1 (COOH) 65%

Key Findings

  • Synthetic Efficiency: Microwave-assisted methods (e.g., for methyl 5-(2-aminothiazolyl)acetates) offer superior yields (93%) compared to conventional routes.
  • Substituent Impact: Electron-withdrawing groups (e.g., NO₂, Cl) increase melting points but reduce solubility, critical for pharmacokinetics.
  • Biological Relevance : Thiazole and benzothiazole derivatives exhibit tunable acidity (pKa 2.8–3.5), enabling targeted drug delivery.

Q & A

Basic: What synthetic strategies are commonly employed to prepare Methyl 4-(2-aminothiazol-5-yl)benzoate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives under reflux conditions in ethanol or acetonitrile .
  • Step 2 : Coupling the thiazole intermediate with a benzoate ester via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, often requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled pH (7–9) to stabilize intermediates .
  • Optimization : Ultrasound-assisted synthesis can enhance reaction rates and yields by improving molecular interactions . Purity is achieved via flash chromatography (e.g., chloroform/methanol gradients) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazole and benzoate moieties. For example, the thiazole C-5 proton appears as a singlet at δ 7.2–7.5 ppm .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC/UV : Assesses chromatographic purity (>98%) using C18 columns and acetonitrile/water mobile phases .

Advanced: How do structural modifications to the 2-aminothiazole group affect biological activity, and what data contradictions arise in enzyme inhibition studies?

Methodological Answer:

  • Activity Modulation : The 2-aminothiazole moiety enhances binding to enzyme active sites (e.g., kinases) via hydrogen bonding. Substitution at the thiazole C-4 position with electron-withdrawing groups (e.g., Cl, NO₂) increases potency but may reduce solubility .
  • Data Contradictions : Discrepancies in IC₅₀ values across studies often stem from assay conditions (e.g., ATP concentration in kinase assays). Normalizing data to control inhibitors (e.g., staurosporine) and using isothermal titration calorimetry (ITC) can resolve conflicts .

Advanced: What computational and experimental approaches validate the compound’s mechanism of action in cellular assays?

Methodological Answer:

  • Molecular Docking : Predicts binding modes to targets like EGFR or PARP using AutoDock Vina. Key interactions include π-π stacking with benzoate and hydrogen bonds with the thiazole NH₂ .
  • Cellular Validation :
    • Kinase Profiling : Use ADP-Glo™ assays to quantify inhibition in HEK293 cells .
    • SAR Studies : Compare IC₅₀ of derivatives with modified substituents (e.g., methyl vs. fluoro groups) to identify pharmacophores .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization : Replace the methyl ester with tert-butyl esters to enhance lipophilicity (measured via shake-flask method) .
  • Metabolic Stability : Introduce fluorine at the benzoate para-position to reduce CYP450-mediated degradation, assessed using liver microsomes .
  • Solubility : PEGylation of the thiazole NH₂ improves aqueous solubility while retaining target affinity .

Basic: What are the best practices for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under argon to prevent hydrolysis of the ester group .
  • Safety : Use gloveboxes for weighing (particle size <5 µm) and 0.22 µm syringe filters for sterile solutions .

Advanced: How do conflicting crystallographic and spectroscopic data on this compound’s tautomeric forms impact drug design?

Methodological Answer:

  • Tautomer Analysis : X-ray crystallography often shows the thiazole NH₂ in the imino form, while NMR in DMSO-d₆ favors the amino tautomer. Use variable-temperature NMR (VT-NMR) to assess equilibrium .
  • Design Implications : Tautomer preference affects hydrogen-bonding capacity. Derivatives with electron-donating groups stabilize the amino form, enhancing target engagement .

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